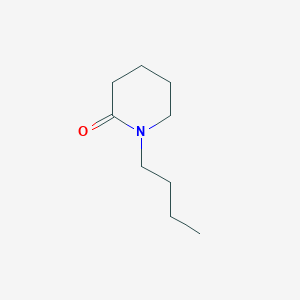

1-Butyl 2-Piperidinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-butylpiperidin-2-one |

InChI |

InChI=1S/C9H17NO/c1-2-3-7-10-8-5-4-6-9(10)11/h2-8H2,1H3 |

InChI Key |

WKWPESWRTFRCRU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCCCC1=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 1 Butyl 2 Piperidinone and Its Analogs

Ring-Opening and Ring-Closing Metathesis of N-Alkyl-2-Piperidinones

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic structures, including nitrogen heterocycles. organic-chemistry.orgnih.govacsgcipr.orgnih.gov This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular rearrangement of a diene to form a cyclic olefin and a small volatile alkene, such as ethylene. organic-chemistry.org The synthesis of N-alkyl-2-piperidinones and their analogs can be achieved through the RCM of appropriate acyclic precursors. For instance, an N-acyl-N-alkenyl-amino acid derivative bearing a terminal alkene can undergo RCM to furnish a substituted piperidinone ring.

The versatility of RCM allows for the synthesis of a variety of substituted N-alkyl-2-piperidinones by employing different diene precursors. The reaction conditions, including the choice of catalyst and solvent, can influence the efficiency and stereoselectivity of the cyclization.

| Substrate | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| N-allyl-N-(pent-4-enoyl)aniline | Grubbs' I | CH2Cl2 | 1-phenyl-3,4-dihydro-2(1H)-pyridinone | 85 |

| N-(but-3-enyl)-N-(pent-4-enoyl)benzylamine | Grubbs' II | Toluene | 1-benzyl-4-methyl-3,4-dihydro-2(1H)-pyridinone | 92 |

| N-allyl-N-(hex-5-enoyl)butylamine | Hoveyda-Grubbs' II | CH2Cl2 | 1-butyl-3-ethyl-3,4-dihydro-2(1H)-pyridinone | 88 |

Conversely, ring-opening metathesis polymerization (ROMP) of bicyclic piperidinone analogs can be utilized to generate functionalized polymers.

Functional Group Interconversions on the Piperidinone Ring

The 1-butyl-2-piperidinone scaffold provides multiple sites for functional group interconversions, allowing for the synthesis of a diverse range of derivatives. chemistry-chemists.com Key transformations include modifications of the carbonyl group, reactions at the α-carbon, and alterations of the N-butyl group.

The carbonyl group of the lactam can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH4), affording the corresponding N-butylpiperidine. Partial reduction can yield a hydroxyl group. The α-carbon to the carbonyl can be functionalized through enolate chemistry. nih.gov Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates an enolate that can react with various electrophiles. For example, alkylation with alkyl halides introduces substituents at the 3-position. Halogenation at the α-position can also be achieved, providing a handle for further transformations.

| Starting Material | Reagents | Product | Description |

|---|---|---|---|

| 1-butyl-2-piperidinone | 1. LDA, THF, -78 °C; 2. CH3I | 1-butyl-3-methyl-2-piperidinone | α-Methylation |

| 1-butyl-2-piperidinone | LiAlH4, THF | 1-butylpiperidine (B1593781) | Carbonyl Reduction |

| 1-butyl-3-bromo-2-piperidinone | NaN3, DMF | 1-butyl-3-azido-2-piperidinone | Nucleophilic Substitution |

| 1-butyl-3-amino-2-piperidinone | Ac2O, Pyridine | 1-butyl-3-acetamido-2-piperidinone | N-Acetylation |

Stereoselective Transformations and Diastereoselective Synthesis of N-Alkyl-2-Piperidinones

The development of stereoselective methods for the synthesis of substituted N-alkyl-2-piperidinones is crucial for accessing chiral molecules with defined three-dimensional structures. acs.org Diastereoselective synthesis can be achieved through various strategies, including substrate-controlled and reagent-controlled methods. For instance, the conjugate addition of a chiral nucleophile to an α,β-unsaturated piperidinone can proceed with high diastereoselectivity.

Furthermore, the stereoselective alkylation of chiral N-acyloxazolidinone derivatives, which can be precursors to chiral piperidinones, has been demonstrated to proceed with high levels of diastereoselectivity. nih.gov The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. The diastereomeric ratio can be influenced by the choice of base, solvent, and reaction temperature.

| Reactant 1 | Reactant 2 | Conditions | Product | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| (S)-4-benzyl-3-((E)-pent-2-enoyl)oxazolidin-2-one | Lithium benzyl(butyl)cuprate | THF, -78 °C | (S)-4-benzyl-3-((3S,4R)-4-benzyl-3-methyl-5-oxopentanoyl)oxazolidin-2-one | >95:5 |

| N-cinnamoyl-2-piperidinone | (R)-2-amino-1,1-diphenylpropan-1-ol | Michael Addition | (3R,1'R)-3-(1-phenyl-3-((R)-2-hydroxy-1,2,2-triphenylethylamino)propyl)-1-butylpiperidin-2-one | 90:10 |

| 1-butyl-3-formyl-2-piperidinone | (R)-CBS-oxazaborolidine, BH3·SMe2 | THF, -20 °C | (R)-1-butyl-3-(hydroxymethyl)-2-piperidinone | 98:2 |

Palladium-Catalyzed Cross-Coupling Reactions with N-Alkyl Piperidinone Derivatives

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. rsc.orgnih.govfishersci.co.uklibretexts.org These powerful methods can be applied to N-alkyl piperidinone derivatives to introduce a wide variety of substituents onto the piperidinone ring.

The α-arylation of lactams, including N-alkyl-2-piperidinones, can be achieved through palladium-catalyzed coupling of the corresponding enolate with an aryl halide. organic-chemistry.orgnih.govnih.gov This reaction provides a direct route to 3-aryl-substituted piperidinones. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and good functional group tolerance.

The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that can be used to form carbon-carbon bonds. fishersci.co.uklibretexts.orgrsc.orgyonedalabs.comnih.gov A halogenated N-alkyl-2-piperidinone, for example, a 3-bromo-1-butyl-2-piperidinone, can be coupled with a boronic acid or its ester to introduce a variety of aryl, heteroaryl, or vinyl groups at the 3-position.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. acsgcipr.orgwikipedia.orglibretexts.orgresearchgate.net An amino-substituted N-alkyl-2-piperidinone can be coupled with an aryl halide to introduce an aryl or heteroaryl group on the nitrogen atom at the 3-position.

| Reaction Type | Piperidinone Substrate | Coupling Partner | Catalyst/Ligand | Base | Product | Yield (%) |

|---|---|---|---|---|---|---|

| α-Arylation | 1-butyl-2-piperidinone | Bromobenzene | Pd(OAc)2 / SPhos | NaOtBu | 1-butyl-3-phenyl-2-piperidinone | 78 |

| Suzuki-Miyaura Coupling | 3-bromo-1-butyl-2-piperidinone | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 1-butyl-3-phenyl-2-piperidinone | 85 |

| Buchwald-Hartwig Amination | 3-amino-1-butyl-2-piperidinone | 4-Chlorotoluene | Pd2(dba)3 / Xantphos | Cs2CO3 | 1-butyl-3-(p-tolylamino)-2-piperidinone | 72 |

Computational and Theoretical Investigations of N Alkyl 2 Piperidinone Molecular Architecture

Analysis of Noncovalent Interactions in Piperidone Derivatives

There is no available research specifically analyzing the noncovalent interactions within the molecular structure of 1-Butyl-2-piperidinone. The analysis of noncovalent interactions, such as van der Waals forces, hydrogen bonds, and steric hindrance, is crucial for understanding the three-dimensional structure and packing of molecules in condensed phases. Techniques like Hirshfeld surface analysis are often used to visualize and quantify these intermolecular contacts. For 1-Butyl-2-piperidinone, such an analysis would shed light on how the flexible butyl chain interacts with the piperidinone ring and neighboring molecules, which can influence its physical properties.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Characterization

Specific Natural Bond Orbital (NBO) analysis and charge transfer characterization for 1-Butyl-2-piperidinone have not been reported in the scientific literature. NBO analysis is a theoretical method used to study charge distribution, orbital interactions, and the nature of chemical bonds within a molecule. This analysis can reveal intramolecular charge transfer events, such as the delocalization of electron density from donor (Lewis-type) orbitals to acceptor (non-Lewis type) orbitals. An NBO study on 1-Butyl-2-piperidinone would help in understanding the electronic delocalization and the hyperconjugative interactions that contribute to its stability.

Global Reactivity Parameters and Electrophilicity of N-Alkyl-2-Piperidinones

A detailed calculation of global reactivity parameters for 1-Butyl-2-piperidinone is not available. These parameters, which include chemical hardness, softness, electronegativity, and the electrophilicity index, are typically derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). They provide a quantitative measure of a molecule's reactivity and its propensity to act as an electrophile or nucleophile. The determination of these parameters for 1-Butyl-2-piperidinone would be valuable for predicting its chemical behavior in various reactions.

Molecular Dynamics Simulations of N-Alkyl-2-Piperidinone Systems

There are no published molecular dynamics (MD) simulation studies specifically involving 1-Butyl-2-piperidinone systems. MD simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational dynamics, solvation properties, and interactions of a molecule with its environment. For 1-Butyl-2-piperidinone, MD simulations could be used to explore the conformational landscape of the butyl chain and its influence on the behavior of the molecule in different solvents or biological systems. The compound is mentioned in the context of its use as a percutaneous penetration enhancer, making such simulations potentially valuable for understanding its mechanism of action. researchgate.netresearchgate.net

Strategic Applications of 1 Butyl 2 Piperidinone As a Synthetic Intermediate and Building Block

Postulated Utilization in the Preparation of Complex Organic Molecules

Theoretically, 1-Butyl 2-Piperidinone could serve as a versatile intermediate in the synthesis of more complex molecular architectures. The presence of the lactam ring offers several avenues for chemical modification. For instance, the carbonyl group could undergo reduction to the corresponding amine, yielding N-butylpiperidine, a common structural motif. Furthermore, the alpha-protons to the carbonyl are amenable to deprotonation and subsequent alkylation or condensation reactions, allowing for the introduction of additional functional groups and the construction of more elaborate carbon skeletons.

The butyl group on the nitrogen atom, while seemingly simple, can influence the solubility and steric environment of the molecule, potentially offering advantages in specific reaction conditions or allowing for targeted molecular design in supramolecular chemistry.

A Hypothesized Role in the Synthesis of Piperidine (B6355638) Derivatives

The piperidine ring is a privileged scaffold in medicinal chemistry, and N-substituted 2-piperidinones are logical precursors to a variety of piperidine derivatives. Through established synthetic transformations, this compound could be converted into a range of functionalized piperidines.

Table 1: Potential Synthetic Transformations of this compound

| Transformation | Reagents and Conditions (Hypothetical) | Resulting Piperidine Derivative |

| Lactam Reduction | Lithium aluminum hydride (LiAlH₄) or other reducing agents | 1-Butylpiperidine (B1593781) |

| Alpha-Functionalization | Strong base (e.g., LDA) followed by an electrophile (e.g., alkyl halide) | 3-substituted-1-butyl-2-piperidinones |

| Ring-Opening | Hydrolysis (acidic or basic) | N-butyl-5-aminopentanoic acid |

These transformations would provide access to a library of 1-butylpiperidine derivatives with diverse substitution patterns, which could then be evaluated for various biological activities.

A Precursor in Medicinal Chemistry Research for Designing Bioactive Scaffolds

While no specific therapeutic agents based on a this compound scaffold have been reported, its potential as a precursor in drug discovery is a logical extension of the known bioactivity of piperidine-containing molecules.

Scaffold Design for Potential Therapeutic Agents

The 1-butyl-2-piperidinone framework could serve as a starting point for the design of novel bioactive scaffolds. The butyl group can be viewed as a lipophilic moiety that could be tailored to interact with specific hydrophobic pockets in biological targets. By introducing various functional groups at the 3, 4, 5, or 6 positions of the piperidinone ring, medicinal chemists could systematically explore the structure-activity relationships (SAR) of new compound series.

Development of Piperidine-Based Drug Candidates

The conversion of this compound to more complex piperidine derivatives is a key hypothetical application in the development of drug candidates. The resulting 1-butylpiperidines could be incorporated into larger molecules designed to target a wide range of receptors and enzymes. The N-butyl group might confer desirable pharmacokinetic properties, such as improved membrane permeability or metabolic stability.

Theoretical Applications in Peptide Synthesis as Protecting Groups

In the realm of peptide synthesis, lactam structures can, in some specialized cases, be employed as part of protecting group strategies or as constrained dipeptide mimetics. While the use of a simple N-alkylated 2-piperidinone like the 1-butyl derivative in this context is not standard, one could envision its incorporation to introduce a specific conformational constraint or to act as a bulky, lipophilic N-terminal cap on a peptide chain. However, this remains a highly speculative application without direct precedent in the literature.

Future Research Directions and Emerging Paradigms in N Alkyl 2 Piperidinone Chemistry

Development of Novel and Sustainable Synthetic Routes

The imperative for greener and more sustainable chemical processes is steering research away from traditional synthetic methods towards innovative and environmentally benign alternatives for the synthesis of 1-Butyl 2-Piperidinone. Key areas of future development include the adoption of green chemistry principles, the exploration of biocatalytic methods, and the utilization of renewable feedstocks.

Current research has highlighted the potential of microwave-assisted organic synthesis as a tool for greener chemistry. nih.gov Solvent-free reaction conditions, facilitated by microwave irradiation, offer a promising avenue for the N-alkylation of 2-piperidinone to yield this compound, significantly reducing solvent waste and energy consumption. nih.gov Further exploration into solid-supported reagents and catalysts in conjunction with microwave technology could lead to even more efficient and cleaner synthetic protocols.

Biocatalysis represents another frontier in the sustainable synthesis of N-alkyl-2-piperidinones. The use of enzymes as catalysts offers high selectivity and specificity under mild reaction conditions, minimizing the formation of byproducts and the need for harsh reagents. rsc.org Future research will likely focus on identifying and engineering enzymes capable of efficiently catalyzing the N-butylation of 2-piperidinone. This could involve screening novel enzymes from diverse microbial sources or employing protein engineering techniques to enhance the activity and stability of known enzymes.

The transition from petrochemical-based feedstocks to renewable resources is a cornerstone of sustainable chemistry. While direct synthesis of this compound from renewable feedstocks is an area that requires significant investigation, the broader context of producing platform chemicals from biomass offers a promising long-term vision. cas.org Research into the conversion of biomass-derived intermediates into precursors for lactam synthesis will be crucial in developing a fully sustainable manufacturing process for this compound. A recent organophotocatalyzed strategy for the one-step synthesis of 2-piperidinones from simple alkenes and ammonium (B1175870) salts provides a novel and modular approach that could be adapted for sustainable routes. carlroth.comrsc.org

Exploration of Catalytic Methods for Enhanced Selectivity

Achieving high selectivity is a critical challenge in the synthesis of this compound, and the development of advanced catalytic methods is paramount. Future research will focus on transition metal catalysis, phase transfer catalysis, and the burgeoning field of enantioselective synthesis to afford greater control over the N-alkylation reaction.

Transition metal catalysis has shown considerable promise for N-alkylation reactions. Copper-catalyzed methods, for instance, have been effectively used for the N-alkylation of various nitrogen-containing compounds. echemi.com Future investigations will likely explore a wider range of transition metal catalysts, including those based on palladium, nickel, and rhodium, to identify systems that offer high catalytic turnover and selectivity for the N-butylation of 2-piperidinone. The development of ligands that can fine-tune the steric and electronic properties of the metal center will be crucial in achieving optimal catalytic performance.

Phase transfer catalysis (PTC) offers a practical and efficient method for the N-alkylation of lactams under mild, often solvent-free, conditions. nih.govacs.org The use of phase transfer catalysts, such as quaternary ammonium salts, facilitates the transfer of the deprotonated lactam from the solid or aqueous phase to the organic phase where the reaction with butyl halide occurs. nih.gov Future research in this area will likely focus on the development of more efficient and recyclable phase transfer catalysts, as well as optimizing reaction conditions to maximize yield and selectivity for this compound.

While this compound itself is not chiral, the broader field of N-alkyl-2-piperidinone chemistry is increasingly focused on the synthesis of chiral derivatives for applications in pharmaceuticals and agrochemicals. Therefore, the development of enantioselective catalytic methods is a significant future direction. carlroth.combohrium.com This could involve the use of chiral catalysts, such as chiral transition metal complexes or organocatalysts, to control the stereochemistry of reactions involving substituted piperidinone rings.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with flow chemistry and automated platforms is set to revolutionize the production of this compound, offering enhanced efficiency, safety, and scalability. These technologies enable precise control over reaction parameters and facilitate high-throughput experimentation.

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing. chemspider.comnih.gov The use of microreactors provides superior heat and mass transfer, leading to faster reaction times, higher yields, and improved safety, particularly for highly exothermic reactions. echemi.comcarlroth.com The application of flow chemistry to the N-alkylation of 2-piperidinone would allow for a continuous and scalable production process for this compound. bohrium.com Future research will focus on optimizing reactor design, catalyst immobilization, and in-line purification techniques to develop a fully integrated and efficient continuous manufacturing process. Photochemical methods, which have been shown to be effective for lactam synthesis, are particularly well-suited for flow chemistry setups. nih.govnih.gov

Automated synthesis platforms are transforming the landscape of chemical research and development by enabling the rapid synthesis and screening of large libraries of compounds. rsc.orgacgpubs.org These platforms can be used to systematically explore the reaction space for the synthesis of this compound, rapidly identifying optimal reaction conditions, catalysts, and reagents. Cartridge-based automated synthesizers, which utilize pre-packaged reagents, can further streamline the synthetic process, making it more accessible and reproducible. researchgate.net The integration of automated synthesis with high-throughput screening will accelerate the discovery of novel N-alkyl-2-piperidinone derivatives with desired properties.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Advanced computational modeling is becoming an indispensable tool in modern chemical research, offering the ability to predict reaction outcomes, elucidate reaction mechanisms, and design novel molecules with desired properties. For this compound, computational approaches will play a crucial role in accelerating the development of new synthetic routes and understanding its chemical behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. researchgate.net DFT calculations can be employed to model the N-alkylation of 2-piperidinone, providing insights into the reaction mechanism, transition state energies, and the influence of different catalysts and reaction conditions. nih.gov This information can be used to predict the feasibility of new synthetic routes and to design more efficient catalytic systems for the synthesis of this compound. Computational studies can also predict the molecular properties and reactivity of piperidone derivatives, guiding the design of new functional molecules. nih.gov

Machine learning (ML) is emerging as a transformative technology in chemistry, with the ability to predict reaction outcomes with a high degree of accuracy. chemspider.comresearchgate.net By training ML models on large datasets of chemical reactions, it is possible to develop predictive tools for the synthesis of N-alkyl-2-piperidinones. chemspider.com These models can take into account a wide range of parameters, including reactants, catalysts, solvents, and temperatures, to predict the yield and selectivity of a given reaction. This predictive capability will significantly reduce the amount of experimental work required to optimize synthetic protocols for this compound.

In silico design involves the use of computational methods to design new molecules with specific properties. acs.org For N-alkyl-2-piperidinones, this could involve designing derivatives of this compound with enhanced properties for specific applications, such as improved solubility, thermal stability, or biological activity. Molecular docking and other computational screening techniques can be used to evaluate the potential of these designed molecules before they are synthesized, streamlining the discovery process.

Expanding Scaffold Diversity for Advanced Materials Science Applications

The unique chemical structure of this compound and other N-alkyl-2-piperidinones makes them attractive building blocks for the synthesis of advanced materials with tailored properties. Future research in this area will focus on leveraging the N-alkyl-2-piperidinone scaffold to create novel polymers and functional materials.

N-substituted lactams are valuable monomers for the synthesis of polyamides through ring-opening polymerization (ROP). nih.govbohrium.com The presence of the N-butyl group in this compound can impart unique properties to the resulting polyamide, such as increased flexibility, lower melting point, and improved solubility compared to unsubstituted polyamides like Nylon-6. Future research will explore the controlled polymerization of this compound, both as a homopolymer and in copolymerization with other lactams, to create a new family of polyamides with a wide range of physical and mechanical properties. Cationic ring-opening polymerization (CROP) is a particularly promising technique for the polymerization of N-substituted lactams. nih.gov

The piperidinone ring can also serve as a scaffold for the synthesis of functional polymers. By introducing functional groups onto the piperidinone ring or the N-butyl chain, it is possible to create polymers with specific functionalities, such as stimuli-responsive behavior, catalytic activity, or biological compatibility. For example, piperidone-containing polymers have been investigated for their potential in creating linear and hyperbranched architectures. rsc.orgresearchgate.net The development of synthetic methods to functionalize this compound will be a key area of future research, opening up new possibilities for the design of advanced materials for applications in areas such as drug delivery, sensors, and coatings.

The versatility of the N-alkyl-2-piperidinone scaffold also lends itself to the creation of diverse molecular architectures beyond linear polymers. Research into the synthesis of dendrimers, cyclic polymers, and polymer networks based on this compound could lead to materials with novel topologies and properties. The ability to precisely control the architecture of these materials will be crucial in unlocking their full potential in advanced materials science applications.

Q & A

Basic: What are the established protocols for synthesizing 1-Butyl 2-Piperidinone and ensuring purity?

To synthesize this compound, follow multi-step procedures involving nucleophilic substitution or cyclization reactions. Key steps include:

- Purification : Use column chromatography or recrystallization to isolate the compound.

- Characterization : Confirm identity via -NMR, -NMR, and FT-IR spectroscopy. For purity, employ HPLC with a C18 column (≥95% purity threshold) .

- Documentation : Adhere to journal guidelines for reporting experimental details, including reagent ratios, reaction times, and solvent systems. Only include critical data in the main manuscript; supplementary materials should house additional datasets .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

- FT-IR : Identify functional groups (e.g., carbonyl stretch at ~1680–1720 cm) .

- NMR : Use -NMR to resolve alkyl chain protons and -NMR to confirm the piperidinone ring structure.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation (e.g., [M+H] ion) .

- Cross-Validation : Compare spectral data with databases like NIST or published literature to resolve ambiguities .

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

- Design of Experiments (DoE) : Vary catalysts (e.g., palladium vs. nickel), solvents (polar aprotic vs. non-polar), and temperatures systematically .

- Kinetic Monitoring : Use in-situ FT-IR or LC-MS to track intermediate formation and adjust reaction parameters in real time.

- Scale-Up Considerations : Maintain stoichiometric ratios and optimize mixing efficiency to mitigate side reactions .

Advanced: What strategies are recommended for resolving discrepancies in reported biological activities of this compound across studies?

- Meta-Analysis : Compare experimental conditions (e.g., purity, assay type) from conflicting studies. For example, insecticidal activity discrepancies may arise from differences in larval species or dosage protocols .

- Replication Studies : Reproduce prior experiments with standardized protocols (e.g., OECD guidelines for toxicity testing) .

- Mechanistic Profiling : Use molecular docking or enzyme inhibition assays to clarify target specificity .

Basic: What known biological activities of 2-Piperidinone derivatives inform current research on this compound?

- Insecticidal Activity : 2-Piperidinone derivatives show >80% mortality in Dendrolimus tabulaeformis larvae via neurotoxic mechanisms .

- Biomarker Potential : 2-Piperidinone is a validated metabolite in ovarian cancer (AUC = 0.956 in validation cohorts) .

- Neurological Targets : Derivatives like BRL 55834 modulate potassium channels, suggesting applications in neuronal signaling studies .

Advanced: How should researchers design in vitro assays to evaluate the mechanism of action of this compound in neuronal signaling pathways?

Basic: What are the critical parameters to control when assessing the insecticidal efficacy of this compound in experimental models?

- Dosage Precision : Use LC values to standardize concentrations across trials .

- Exposure Routes : Compare topical application vs. oral ingestion efficacy.

- Environmental Factors : Control temperature (25°C ± 2°C) and humidity (60% ± 5%) to minimize variability .

Advanced: What statistical approaches are appropriate for validating this compound as a biomarker in metabolic profiling studies?

- Multivariate Analysis : Apply orthogonal partial least squares-discriminant analysis (OPLS-DA) to distinguish disease vs. control groups .

- Logistic Regression : Use stepwise selection to identify significant predictors (e.g., 2-Piperidinone’s β = -0.0352, P < 0.05) and calculate AUC values .

- Validation : Split datasets into discovery (70%) and validation (30%) cohorts to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.